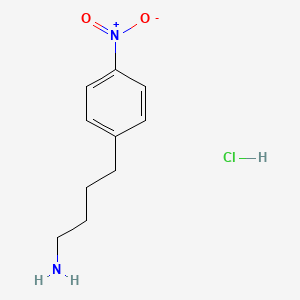

4-(4-Nitrophenyl)butan-1-amine hydrochloride

CAS No.: 1311315-51-1

Cat. No.: VC2827148

Molecular Formula: C10H15ClN2O2

Molecular Weight: 230.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1311315-51-1 |

|---|---|

| Molecular Formula | C10H15ClN2O2 |

| Molecular Weight | 230.69 g/mol |

| IUPAC Name | 4-(4-nitrophenyl)butan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C10H14N2O2.ClH/c11-8-2-1-3-9-4-6-10(7-5-9)12(13)14;/h4-7H,1-3,8,11H2;1H |

| Standard InChI Key | ARIUQYXOFYFANT-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CCCCN)[N+](=O)[O-].Cl |

| Canonical SMILES | C1=CC(=CC=C1CCCCN)[N+](=O)[O-].Cl |

Introduction

Chemical Identity and Structure

Basic Information

4-(4-Nitrophenyl)butan-1-amine hydrochloride is identified by the CAS registry number 1311315-51-1 . It is the hydrochloride salt of 4-(4-nitrophenyl)butan-1-amine, which has the CAS number 80258-63-5 . The compound features a nitro group attached to a phenyl ring, which is connected to a four-carbon chain terminating with an amine group, forming a salt with hydrochloric acid.

Structural Details

The molecular formula of 4-(4-nitrophenyl)butan-1-amine hydrochloride is C₁₀H₁₅ClN₂O₂. The structure consists of a para-substituted nitrobenzene with a butylamine side chain that has been protonated and paired with a chloride counterion. The free base has a molecular formula of C₁₀H₁₄N₂O₂ .

Structural Representations

Several standard chemical notations are used to represent this compound:

-

SMILES Notation: C1=CC(=CC=C1CCCCN)N+[O-].Cl

-

Standard InChI: InChI=1S/C10H14N2O2.ClH/c11-8-2-1-3-9-4-6-10(7-5-9)12(13)14;/h4-7H,1-3,8,11H2;1H

-

InChIKey: ARIUQYXOFYFANT-UHFFFAOYSA-N

Physical and Chemical Properties

Physical Properties

The physical properties of 4-(4-nitrophenyl)butan-1-amine hydrochloride provide important information for handling and applications:

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 230.69 g/mol | |

| Physical State | Solid | |

| Color | Not specified in literature | - |

| Solubility | Not specified in literature | - |

| Melting Point | Not specified in literature | - |

| Boiling Point | Not specified in literature | - |

Spectroscopic Properties

Limited spectroscopic data is available for this compound, but predicted collision cross section values for various adducts of the free base form are provided:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 195.11281 | 141.2 |

| [M+Na]+ | 217.09475 | 153.3 |

| [M+NH4]+ | 212.13935 | 149.4 |

| [M+K]+ | 233.06869 | 149.3 |

| [M-H]- | 193.09825 | 145.1 |

| [M+Na-2H]- | 215.08020 | 147.5 |

| [M]+ | 194.10498 | 143.8 |

| [M]- | 194.10608 | 143.8 |

Table: Predicted collision cross section values for the free base form (C₁₀H₁₄N₂O₂)

Synthesis Methods

| Classification | Category | Reference |

|---|---|---|

| Skin Irritation | Category 2 | |

| Eye Irritation | Category 2A | |

| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory system) |

Hazard Statements

The following hazard statements are associated with this compound:

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Precautionary Statements

Standard precautionary measures for handling this compound include:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

-

P332+P313: If skin irritation occurs: Get medical advice/attention

-

P337+P313: If eye irritation persists: Get medical advice/attention

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed

-

P501: Dispose of contents/container according to local/regional/national/international regulations

Related Compounds and Comparative Analysis

Structural Analogs

Several structurally related compounds provide context for understanding the properties and potential applications of 4-(4-nitrophenyl)butan-1-amine hydrochloride:

Functional Group Comparisons

The presence of specific functional groups in 4-(4-nitrophenyl)butan-1-amine hydrochloride contributes to its chemical behavior:

-

The nitro group (-NO₂) is electron-withdrawing, affecting the reactivity of the aromatic ring

-

The primary amine functionality provides a site for nucleophilic reactions

-

The four-carbon chain offers flexibility and specific spatial arrangement

-

The hydrochloride salt formation improves stability and solubility in polar solvents compared to the free base

Future Research Directions

Synthesis Optimization

Development of efficient and scalable synthesis methods specific to 4-(4-nitrophenyl)butan-1-amine hydrochloride would be valuable. This could include:

-

Investigation of alternative reducing agents for nitrile reduction

-

Exploration of catalytic methods for improved selectivity

-

Development of one-pot procedures to minimize isolation steps

Property Characterization

Further research to fully characterize this compound would be beneficial, including:

-

Determination of complete solubility profiles in various solvents

-

Measurement of pKa values and other physicochemical properties

-

Investigation of thermal stability and degradation pathways

-

Complete spectroscopic characterization (NMR, IR, MS, UV-Vis)

Biological Activity Assessment

Evaluation of potential biological activities could provide new applications:

-

Screening for antibacterial, antifungal, or antiviral properties

-

Assessment of enzyme inhibition capabilities

-

Investigation of receptor binding properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume